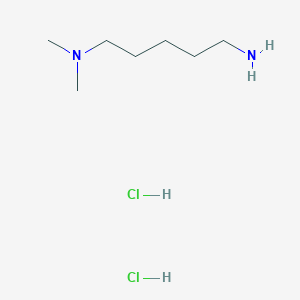![molecular formula C10H13N3 B6238801 4-propyl-1H-pyrrolo[2,3-b]pyridin-5-amine CAS No. 2138134-18-4](/img/new.no-structure.jpg)
4-propyl-1H-pyrrolo[2,3-b]pyridin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-propyl-1H-pyrrolo[2,3-b]pyridin-5-amine typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction , which involves the coupling of a boronic acid derivative with a halogenated pyrrolopyridine precursor under palladium catalysis. The reaction conditions usually require a base, such as sodium carbonate, and a solvent like toluene or water.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to enhance efficiency and yield. The process would be optimized to minimize waste and ensure the safety of the operators.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Propyl-1H-pyrrolo[2,3-b]pyridin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrolopyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Electrophilic substitution may use reagents like bromine or nitric acid, while nucleophilic substitution may involve alkyl halides and amines.
Major Products Formed:
N-oxide Derivatives: Resulting from oxidation reactions.
Reduced Analogues: Formed through reduction reactions.
Substituted Derivatives: Resulting from electrophilic and nucleophilic substitution reactions.
Applications De Recherche Scientifique
4-Propyl-1H-pyrrolo[2,3-b]pyridin-5-amine has shown promise in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition.
Medicine: Research has explored its use in drug discovery, particularly in the development of new therapeutic agents.
Industry: Its applications extend to material science, where it can be used in the creation of advanced materials with specific properties.
Mécanisme D'action
The mechanism by which 4-propyl-1H-pyrrolo[2,3-b]pyridin-5-amine exerts its effects involves its interaction with specific molecular targets and pathways. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing its normal function. The exact molecular targets and pathways would depend on the specific biological or chemical context in which the compound is used.
Comparaison Avec Des Composés Similaires
4-Propyl-1H-pyrrolo[2,3-b]pyridin-5-amine is similar to other pyrrolopyridine derivatives, such as 4-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine and 4-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine. These compounds share the core pyrrolopyridine structure but differ in their substituents, which can lead to variations in their chemical properties and biological activities. The uniqueness of this compound lies in its propyl group, which can influence its reactivity and interactions with biological targets.
Propriétés
Numéro CAS |
2138134-18-4 |
|---|---|
Formule moléculaire |
C10H13N3 |
Poids moléculaire |
175.23 g/mol |
Nom IUPAC |
4-propyl-1H-pyrrolo[2,3-b]pyridin-5-amine |
InChI |
InChI=1S/C10H13N3/c1-2-3-7-8-4-5-12-10(8)13-6-9(7)11/h4-6H,2-3,11H2,1H3,(H,12,13) |
Clé InChI |
HTLLBVGHDSGHFS-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=C2C=CNC2=NC=C1N |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



